Ammonium stearate

Description

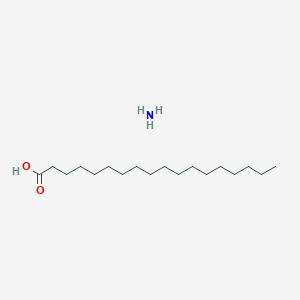

Structure

2D Structure

Properties

IUPAC Name |

azanium;octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNZKPRONVOMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO2 | |

| Record name | AMMONIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027353 | |

| Record name | Ammonium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium stearate appears as white to yellow paste or liquid with a weak ammonia odor. May float or sink in water. (USCG, 1999), Liquid | |

| Record name | AMMONIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Density |

1.01 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1002-89-7 | |

| Record name | AMMONIUM STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37899330TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Stearate: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium stearate, the ammonium salt of stearic acid, is a versatile amphiphilic compound with a wide range of applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and formulation into a drug delivery system are provided, along with quantitative data presented in structured tables and visual workflows to facilitate understanding and practical application.

Chemical Identity and Formula

This compound is an organic chemical compound with the molecular formula C₁₈H₃₉NO₂.[1] It is the salt formed from the reaction of a weak acid, stearic acid, and a weak base, ammonia.

Chemical Formula: CH₃(CH₂)₁₆COONH₄[2]

Physicochemical Properties

This compound is a yellow-white powder or paste with a slight fatty odor.[2][3] Its physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | References |

| Molecular Weight | 301.51 g/mol | [1][4][5] |

| Appearance | Yellow-white powder or paste | [2][3] |

| Odor | Slight fatty odor | [2] |

| CAS Number | 1002-89-7 | [3][4] |

Thermal Properties

| Property | Value | References |

| Melting Point | 21-24 °C (70-75 °F) | [1][2] |

| Boiling Point | Decomposes | [2] |

| Flash Point | >140 °F |

Solubility

| Solvent | Solubility | References |

| Water | Slightly soluble | [2][3] |

| Ethanol | Soluble | [1][2] |

| Methanol | Soluble | [1] |

| Benzene | Slightly soluble | [1][2] |

| Toluene | Soluble (hot) | [1] |

| Acetone | Insoluble | [1][2] |

Spectral Data

| Technique | Key Peaks/Shifts |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (ammonium ion), C-H stretching (alkyl chain), and COO⁻ stretching (carboxylate anion). |

| ¹H NMR Spectroscopy | Signals corresponding to the protons of the long alkyl chain of the stearate moiety and the protons of the ammonium cation. |

| ¹³C NMR Spectroscopy | Resonances for the carbons of the alkyl chain and the carboxylate carbon of the stearate anion. |

Synthesis of this compound

This compound is typically synthesized through the neutralization reaction between stearic acid and an ammonium source, such as ammonium hydroxide or ammonium carbonate.[2]

General Reaction Scheme

The reaction involves the protonation of ammonia by the carboxylic acid group of stearic acid to form the ammonium cation and the stearate anion.

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of an this compound Emulsion

This protocol is adapted from a patented method for producing a stable this compound emulsion.

Materials:

-

Stearic Acid (15-35% by weight)

-

20% Ammonia Water (6-14% by weight)

-

Lauryl Sodium Sulfate (1-3% by weight)

-

Water (remainder)

Equipment:

-

Reaction vessel with a stirrer

-

Emulsifying tank with a high-shear mixer

Procedure:

-

Charging the Reactor: Sequentially add the specified amounts of stearic acid, lauryl sodium sulfate, and water to the reaction vessel.

-

Initial Mixing: Stir the mixture at room temperature (10-25 °C) until it is homogeneous.

-

Addition of Ammonia: Slowly add the 20% ammonia water to the mixture while continuing to stir.

-

High-Shear Mixing: Increase the stirring speed to 1200-1600 rpm and continue mixing until all the stearic acid has reacted and a fluid this compound liquid is formed.

-

Emulsification: Transfer the this compound liquid to the emulsifying tank.

-

Homogenization: Homogenize the liquid at a high speed (2600-3200 rpm) until the emulsion turns a silvery-white color and the viscosity is ≤ 350 cps.

-

Standing and Filtration: Allow the emulsion to stand for 1-2 hours, and then filter it to obtain the final this compound emulsion.

Caption: Experimental workflow for the synthesis of an this compound emulsion.

Applications in Research and Drug Development

This compound's amphiphilic nature makes it a valuable excipient in pharmaceutical formulations, where it can function as an emulsifying agent, stabilizer, and lubricant.

Emulsifying Agent

This compound is used to stabilize oil-in-water (o/w) emulsions in creams, lotions, and other topical formulations. Its lipophilic tail orients into the oil phase, while the hydrophilic ammonium head remains in the aqueous phase, reducing the interfacial tension and preventing coalescence of the oil droplets. The typical concentration of this compound in these formulations can range from 1% to 5%.

Lubricant and Glidant

In the manufacturing of solid dosage forms, such as tablets and capsules, this compound can be used as a lubricant to reduce friction between the tablet surface and the die wall during ejection.

Drug Delivery Systems

This compound can be employed as a surfactant in the formulation of various drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are designed to improve the solubility, stability, and bioavailability of poorly water-soluble drugs.

Detailed Experimental Protocol: Preparation of Solid Lipid Nanoparticles (SLNs) using this compound

This protocol describes a general method for preparing SLNs using a hot homogenization technique, where this compound can be used as a surfactant.

Materials:

-

Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

-

Drug (lipophilic)

-

This compound (as a surfactant)

-

Co-surfactant (e.g., Poloxamer 188, Tween® 80)

-

Purified Water

Equipment:

-

High-speed homogenizer (e.g., Ultra-Turrax®)

-

High-pressure homogenizer (optional)

-

Water bath

-

Magnetic stirrer

Procedure:

-

Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Preparation of the Aqueous Phase: Dissolve the this compound and any co-surfactant in purified water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed homogenizer for a few minutes to form a coarse oil-in-water emulsion.

-

Homogenization: Subject the pre-emulsion to high-pressure homogenization (if available) for several cycles to reduce the particle size to the nanometer range. Alternatively, continue high-speed homogenization for an extended period.

-

Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

-

Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Caption: Experimental workflow for the preparation of Solid Lipid Nanoparticles (SLNs).

Safety and Handling

This compound is generally considered to be of low toxicity. However, it can cause skin and eye irritation.[6] It is important to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. In case of fire, toxic fumes of ammonia and nitrogen oxides may be released.[6]

Conclusion

This compound is a versatile and functional excipient with established applications in the pharmaceutical and cosmetic industries. Its properties as an emulsifier, stabilizer, and lubricant make it a valuable component in the formulation of a wide range of products. For researchers and drug development professionals, understanding the physicochemical properties and functional characteristics of this compound is crucial for its effective utilization in the design and development of novel drug delivery systems and other advanced formulations. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the practical application of this compound in a research and development setting.

References

- 1. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Synthesis of Ammonium Stearate from Stearic Acid and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium stearate, a versatile compound with applications in various fields, including the pharmaceutical industry as an emulsifier, lubricant, and stabilizing agent. This document details the core chemical principles, experimental protocols, and analytical characterization of this compound synthesized from stearic acid and ammonia.

Core Principles of Synthesis

The synthesis of this compound is fundamentally an acid-base neutralization reaction. Stearic acid (CH₃(CH₂)₁₆COOH), a long-chain saturated fatty acid, reacts with an ammonia source to form the ammonium salt, this compound (CH₃(CH₂)₁₆COONH₄). The reaction is typically carried out in a suitable solvent, and the choice of the ammonia source and reaction conditions can influence the purity, yield, and physical form of the final product.

The primary ammonia sources for this synthesis include:

-

Aqueous Ammonia (Ammonium Hydroxide, NH₄OH): A common and straightforward reagent for this reaction.[1]

-

Ammonium Carbonate ((NH₄)₂CO₃): This reagent can also be used and may offer better control over the reaction by avoiding excessive foaming.

-

Gaseous Ammonia (NH₃): Can be bubbled through a solution or suspension of stearic acid in a suitable solvent.

The reaction stoichiometry is a 1:1 molar ratio of stearic acid to ammonia. However, in practice, an excess of the ammonia source is often used to ensure the complete conversion of the stearic acid.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound, including a method for preparing a high-purity solid and a common emulsion-based process.

Synthesis of High-Purity Solid this compound

This protocol focuses on the preparation of solid, high-purity this compound suitable for research and pharmaceutical applications.

Materials:

-

Stearic Acid (high purity)

-

Ammonium Hydroxide (28-30% NH₃ solution)[1]

-

Ethanol (95% or absolute)

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Crystallizing dish

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known quantity of stearic acid in a minimal amount of warm ethanol with gentle stirring.

-

Reaction: While stirring, slowly add a slight molar excess of concentrated ammonium hydroxide solution dropwise to the stearic acid solution. An immediate precipitation of this compound may be observed.

-

Completion of Reaction: Continue stirring the mixture at a slightly elevated temperature (e.g., 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

-

Isolation: Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation. Collect the solid this compound by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted stearic acid or excess ammonia.

-

Purification by Recrystallization: Dissolve the crude this compound in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Synthesis of this compound Emulsion

This protocol describes a common method for producing a stable this compound emulsion.[2][3]

Materials:

-

Stearic Acid

-

Ammonia Water (e.g., 20%)

-

Lauryl Sodium Sulfate (as an emulsifier)

-

Deionized Water

Equipment:

-

Reaction vessel with a high-speed stirrer/homogenizer

-

Emulsifying tank

Procedure:

-

Initial Mixture: In a reaction vessel, add the calculated amounts of stearic acid, lauryl sodium sulfate, and water.[2][3]

-

Temperature Control: Adjust the temperature of the mixture to 10-25°C.[2][3]

-

Addition of Ammonia: While stirring, slowly add the ammonia water to the mixture.[2][3]

-

High-Speed Stirring: Increase the stirring speed to 1200-1600 rpm until the stearic acid is completely melted and a fluid this compound liquid is formed.[2]

-

Emulsification: Transfer the liquid to an emulsifying tank and emulsify at a high speed (e.g., 2600-3200 rpm) until the liquid becomes silvery-white with a metallic luster and the viscosity is ≤ 350 cps.[2]

-

Standing and Filtration: Allow the emulsion to stand for 1-2 hours, and then filter to obtain the final this compound emulsion.[2][3]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₉NO₂ | [1] |

| Molar Mass | 301.51 g/mol | [1] |

| Appearance | Yellow-white powder | [1] |

| Melting Point | 70-75 °F (21-24 °C) | [1] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water, benzene, xylene, naphtha; practically insoluble in acetone. | [1] |

Table 2: Reaction Parameters for this compound Emulsion Synthesis

| Parameter | Value | Reference |

| Reaction Temperature | 10-25 °C | [2][3] |

| Initial Stirring Speed | 1200-1600 rpm | [2] |

| Emulsification Speed | 2600-3200 rpm | [2] |

| Final Product Viscosity | ≤ 350 cps | [2][3] |

Characterization and Purity Assessment

Purity Determination by Titration

The purity of the synthesized this compound can be determined by a simple acid-base titration. A known weight of the this compound sample is dissolved in a suitable solvent (e.g., ethanol) and titrated with a standardized solution of hydrochloric acid (HCl) using a suitable indicator. The endpoint indicates the neutralization of the stearate anion, allowing for the calculation of the purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of this compound. The spectrum of the product should show the disappearance of the broad O-H stretching band of the carboxylic acid dimer in stearic acid (typically around 2500-3300 cm⁻¹) and the appearance of characteristic peaks for the ammonium salt.

Expected FTIR Peaks for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3000 | N-H stretching vibrations of the ammonium ion (NH₄⁺) |

| ~2955 and ~2850 | Asymmetric and symmetric C-H stretching of the alkyl chain |

| ~1560 | Asymmetric COO⁻ stretching of the carboxylate anion |

| ~1470 | C-H scissoring of the CH₂ groups |

| ~1400 | Symmetric COO⁻ stretching of the carboxylate anion |

The presence of the strong carboxylate stretches and the N-H stretches of the ammonium ion, coupled with the absence of the characteristic carboxylic acid O-H and C=O bands, confirms the successful synthesis of this compound.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and purification process for high-purity this compound.

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

Caption: Core chemical reaction for the synthesis of this compound.

References

physical and chemical properties of ammonium stearate powder

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Stearate Powder

Introduction

This compound is an organic ammonium salt of stearic acid, a long-chain saturated fatty acid.[1] It presents as a yellow-white to tan, wax-like solid or powder with a faint odor of ammonia.[2][3] This compound and its dispersions have various applications, including in the production of vanishing creams, waterproofing cements, and as a foam stabilizer and rheology modifier in coatings and latex compounds.[1][3][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the product of the reaction between stearic acid and ammonia. Its chemical structure consists of the ammonium cation (NH₄⁺) and the stearate anion (CH₃(CH₂)₁₆COO⁻).

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | Ammonium octadecanoate[1][2] |

| CAS Number | 1002-89-7[1][2][4] |

| Molecular Formula | C₁₈H₃₉NO₂[1][2][4] |

| Molecular Weight | 301.51 g/mol [1][2][4] |

| IUPAC Name | azanium;octadecanoate[1][3] |

| Synonyms | Stearic acid, ammonium salt; Octadecanoic acid, ammonium salt[1][2][4] |

Physical Properties

This compound is a yellow-white powder.[1][2][4] Its physical characteristics are summarized in the table below.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Yellow-white powder or wax-like solid[1][2][4] |

| Melting Point | 21-24 °C (70-75 °F)[1][2][4] |

| Boiling Point | ~442.62 °C (rough estimate)[2][3] |

| Decomposition | Decomposes upon heating[1][5] |

| Density | 0.8900 g/cm³[2][3] |

| Refractive Index | ~1.5000 (estimate)[2][3] |

Solubility

The solubility of this compound is dependent on the solvent and temperature.

Table 3: Solubility of this compound

| Solvent | Solubility at Room Temperature (approx. 25°C / 80°F) | Solubility at Elevated Temperatures |

| Water | Slightly soluble / Soluble[1][2][3] | Soluble at 100°C (212°F)[4] |

| Ethanol | Soluble[1][2][4] | Soluble at 78°C (172°F)[4] |

| Methanol | Soluble[1][2][4] | Soluble at 64.5°C (148°F)[4] |

| Benzene | Slightly soluble[1][2][4] | Soluble at 80°C (176°F)[4] |

| Acetone | Insoluble / Practically insoluble[1][2][4] | Soluble at 56.5°C (134°F)[4] |

| Toluene | - | Soluble in hot toluene[2] |

| Xylene | Slightly soluble[4] | Soluble at 180°F[4] |

| Carbon Tetrachloride | Practically insoluble[4] | Soluble at 170°F[4] |

| Naphtha | Slightly soluble[4] | Soluble at 160°F[4] |

Chemical Properties

Stability and Reactivity

This compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2] Upon heating, it decomposes and emits toxic fumes of ammonia (NH₃).[1][3] It is not reactive with water.[5] As a salt of a weak acid and a weak base, its solutions are generally not strongly acidic or basic.[3]

Decomposition

When heated to decomposition, this compound releases toxic ammonia and oxides of nitrogen may be formed in fires.[3][5]

Experimental Protocols

Synthesis of this compound

This compound can be prepared through the neutralization reaction of stearic acid with an ammonium source. Two common methods are:

-

Reaction with Ammonia Solution: This method involves reacting stearic acid with an excess of a 28-30% ammonia (NH₃) solution.[1][4]

-

Reaction with Ammonium Carbonate: An alternative synthesis route is the reaction of stearic acid with ammonium carbonate.[1][4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound [drugfuture.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

A Technical Guide to Ammonium Stearate for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of ammonium stearate, focusing on its core physicochemical properties, synthesis, and applications relevant to research and pharmaceutical development.

Core Properties of this compound

This compound is the ammonium salt of stearic acid, a long-chain saturated fatty acid. Its amphiphilic nature, possessing a hydrophilic ammonium head and a hydrophobic stearate tail, makes it a useful surfactant and emulsifying agent.[1] It is commonly used in the formulation of cosmetics, and in industrial applications such as waterproofing cements.[2][3]

Physicochemical Data

The fundamental quantitative properties of this compound are summarized in the table below. These values are essential for its application in formulation and chemical synthesis.

| Property | Value | CAS Registry Number |

| Molecular Formula | C₁₈H₃₉NO₂ | 1002-89-7[2] |

| Molecular Weight | 301.51 g/mol [3] | 1002-89-7 |

| Appearance | White to yellow powder or paste[4] | 1002-89-7 |

| Solubility | Soluble in hot water; slightly soluble in ethanol[3] | 1002-89-7 |

Experimental Protocols

This compound's primary function in many formulations is as an emulsifier. The following protocol details a common method for the preparation of an this compound emulsion, a foundational technique for its use in various applications, including as a vehicle in topical formulations.

Protocol: Preparation of an this compound Emulsion

This protocol is adapted from a patented method for producing a stable this compound emulsion.[5]

Objective: To prepare a stable oil-in-water emulsion using this compound as the primary emulsifying agent.

Materials:

-

Stearic Acid (15-35% by weight)

-

20% Ammonia Water (6-14% by weight)

-

Sodium Lauryl Sulfate (1-3% by weight)

-

Deionized Water (to balance)

-

Reaction vessel with a mixer

-

Emulsifying tank with a high-shear emulsifier

Procedure:

-

Preparation of the Aqueous Phase:

-

In the reaction vessel, combine the specified amounts of stearic acid, sodium lauryl sulfate, and deionized water.

-

Adjust the temperature of the mixture to 10-25°C.

-

Begin stirring the mixture with the mixer until the components are evenly dispersed.

-

-

Formation of this compound:

-

Slowly add the 20% ammonia water to the stirred mixture in the reaction vessel.

-

Increase the mixing speed to a high setting.

-

Continue to stir until all the stearic acid has melted and reacted, forming a fluid this compound liquid.

-

-

Emulsification:

-

Transfer the prepared this compound liquid into the emulsifying tank.

-

Homogenize the liquid at a high speed (e.g., 2900 rpm) using the high-shear emulsifier.

-

Continue emulsification until the liquid's color turns to a silver-white metallic luster and the viscosity is ≤ 350cps.

-

-

Stabilization and Filtration:

-

Allow the emulsion to stand for 1-2 hours to stabilize.

-

Filter the emulsion to remove any large particles or agglomerates.

-

The resulting product is a stable this compound emulsion ready for use in formulations.

-

Logical and Experimental Workflows

Due to its function as a surfactant and emulsifier, this compound is not typically involved in complex biological signaling pathways. However, its synthesis and formulation processes can be represented as logical workflows.

Workflow for this compound Emulsion Synthesis

The following diagram illustrates the key stages in the production of an this compound emulsion, from the initial mixing of reagents to the final product.

Caption: Workflow for the synthesis of an this compound emulsion.

References

solubility of ammonium stearate in water and organic solvents

An In-depth Technical Guide to the Solubility of Ammonium Stearate

Introduction

This compound (CAS No. 1002-89-7) is the ammonium salt of stearic acid, an 18-carbon saturated fatty acid.[1] It is an amphiphilic compound, possessing a hydrophilic ammonium head and a long, hydrophobic hydrocarbon tail. This dual nature governs its behavior in various solvents, making it a versatile surfactant, emulsifier, dispersing agent, and thickener.[2][3] Its properties are of significant interest in various industrial applications, including the formulation of cosmetics, waterproofing cements, and pharmaceuticals.[1][4] This guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media, details common experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.

Physicochemical Properties

-

Chemical Formula : C₁₈H₃₉NO₂[5]

Solubility of this compound

This compound's solubility is highly dependent on the solvent's polarity and the temperature. Its surfactant properties mean that in aqueous solutions, it can form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Solubility in Water

This compound is generally described as slightly soluble in water at room temperature but its solubility increases significantly with temperature.[1][2][7]

Table 1: Solubility of this compound in Water

| Temperature (°F) | Temperature (°C) | Solubility Description |

| 80 | 26.7 | Slightly Soluble[4] |

| 212 | 100 | Soluble[4] |

Solubility in Organic Solvents

The solubility in organic solvents varies based on the solvent's polarity and temperature. It is generally soluble in alcohols and less so in non-polar solvents at room temperature.

Table 2: Solubility of this compound in Various Organic Solvents

| Solvent | Solubility at 80°F (26.7°C) | Temperature for Full Solubility (°F / °C) |

| Methanol | Soluble[1][4][8] | 148°F / 64.4°C[4] |

| Ethanol | Soluble[1][4][8] | 172°F / 77.8°C[4] |

| Acetone | Practically Insoluble / Insoluble[1][4][8] | 134°F / 56.7°C[4] |

| Benzene | Slightly Soluble[1][4][8] | 176°F / 80°C[4] |

| Xylene | Slightly Soluble[4] | 180°F / 82.2°C[4] |

| Naphtha | Slightly Soluble[4] | 160°F / 71.1°C[4] |

| Carbon Tetrachloride (CCl₄) | Practically Insoluble[4] | 170°F / 76.7°C[4] |

| Toluene | Not specified | Soluble in hot toluene[5][9] |

Experimental Protocol: Solubility Determination via Shake-Flask Method

This section outlines a standard protocol for determining the solubility of this compound, adapted from the widely used shake-flask method for pharmaceuticals and surfactants.[10]

4.1 Principle

An excess amount of the solute (this compound) is agitated in a specific solvent at a controlled temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using an appropriate analytical technique.

4.2 Materials and Reagents

-

This compound (high purity)

-

Solvents (e.g., Deionized Water, Ethanol, Acetone) of analytical grade

-

Membrane filters (e.g., 0.22 µm PTFE or CA)

-

Volumetric flasks, pipettes, and vials

4.3 Apparatus

-

Thermostatic shaking water bath or incubator shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

pH meter (for aqueous solutions)

4.4 Procedure

-

Preparation : Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Equilibration : Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the samples at a constant speed (e.g., 250 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, remove the vials and allow them to stand at the experimental temperature to let undissolved solids settle. For stable suspensions, centrifuge the samples (e.g., 4000 rpm for 10 minutes) to pellet the excess solid.[10]

-

Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a membrane filter (0.22 µm) to remove any remaining particulate matter. The filter material should be compatible with the solvent.

-

Dilution : Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the diluted sample to determine the concentration of dissolved this compound. HPLC is a common method for quantifying organic molecules.

4.5 Visualization of Experimental Workflow

Caption: Workflow for determining this compound solubility.

Supramolecular Behavior in Aqueous Solution

As an amphiphilic molecule, this compound self-assembles in water to minimize the unfavorable interaction between its hydrophobic tail and the polar water molecules. At concentrations above the CMC, these molecules form spherical aggregates called micelles.

In a micelle, the hydrophobic stearate tails are sequestered in the core, away from the water, while the hydrophilic ammonium heads form the outer surface, interacting with the surrounding water molecules. This process is fundamental to the emulsifying and cleaning action of soaps and surfactants.

Caption: Diagram of an this compound micelle in water.

Relevance in Drug Development

In the pharmaceutical industry, understanding and controlling solubility is critical. This compound is used as an excipient in various formulations, primarily for its surfactant properties.

-

Emulsifying Agent : It can be used to stabilize oil-in-water emulsions, which are common in creams, lotions, and some oral or parenteral formulations.[2][9]

-

Thickening Agent : It increases the viscosity of the lipid (oil) portion of cosmetics and personal care products, which can be adapted for topical drug delivery systems.[2]

-

Lubricant : The stearate salts are generally used for their lubricating properties during tablet manufacturing.[2]

The selection of this compound as an excipient requires careful consideration of its solubility and stability profile in the context of the overall formulation, including the active pharmaceutical ingredient (API), other excipients, and the intended route of administration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | 1002-89-7 | Benchchem [benchchem.com]

- 4. This compound [drugfuture.com]

- 5. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 1002-89-7 [m.chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Decomposition of Ammonium Stearate and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium stearate, the ammonium salt of stearic acid, is a versatile compound utilized in various industrial applications, including as an emulsifier, dispersing agent, and in the manufacturing of cosmetics and waterproofing agents. A comprehensive understanding of its thermal stability and decomposition pathways is crucial for ensuring safe handling, predicting product shelf-life, and controlling manufacturing processes, particularly in formulations that undergo heat treatment. This guide provides a detailed overview of the thermal decomposition of this compound, its primary and secondary byproducts, and the analytical methodologies employed for its characterization.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is primarily a reversible acid-base dissociation reaction. Upon heating, the ionic bond between the ammonium cation (NH₄⁺) and the stearate anion (CH₃(CH₂)₁₆COO⁻) cleaves, leading to the formation of ammonia (NH₃) and stearic acid (CH₃(CH₂)₁₆COOH).

Primary Decomposition Reaction:

CH₃(CH₂)₁₆COONH₄(s) ⇌ CH₃(CH₂)₁₆COOH(l/g) + NH₃(g)

This decomposition is an endothermic process. The reaction equilibrium can be shifted by temperature and pressure. In an open system, the continuous removal of gaseous ammonia drives the decomposition to completion.

While the primary decomposition products are well-established, secondary reactions can occur at higher temperatures or under specific atmospheric conditions, leading to a more complex mixture of byproducts. For instance, in the presence of oxygen, particularly during combustion, oxides of carbon (CO, CO₂) and nitrogen (NOx) can be formed.

Quantitative Data on Thermal Decomposition

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in peer-reviewed literature. However, based on the analysis of other ammonium carboxylates, a general trend can be inferred. The thermal stability of ammonium carboxylates tends to increase with the molecular weight of the carboxylate.

For analogous short-chain ammonium carboxylates, decomposition is observed in the range of 133-204°C. Given its higher molecular weight, this compound is expected to exhibit a higher decomposition temperature. A patent describing the thermal splitting of ammonium carboxylates in aqueous solutions suggests a broad temperature range of 70 to 300°C for this class of compounds.

Table 1: Predicted Thermal Decomposition Data for this compound (Inferred)

| Parameter | Predicted Value/Range | Analytical Technique | Notes |

| Onset of Decomposition | > 100 °C | TGA | Expected to be above the boiling point of water. |

| Peak Decomposition Temperature | 150 - 250 °C | TGA/DTG | Inferred from trends in ammonium carboxylates. |

| Mass Loss (Primary Stage) | ~100% | TGA | Corresponds to the complete volatilization of ammonia and stearic acid. |

| Enthalpy of Decomposition | Endothermic | DSC | Consistent with bond breaking. |

Byproducts of Thermal Decomposition

The byproducts of the thermal decomposition of this compound can be categorized into primary and secondary products.

Table 2: Byproducts of this compound Thermal Decomposition

| Byproduct Category | Chemical Name | Chemical Formula | Formation Conditions |

| Primary | Ammonia | NH₃ | Initial thermal decomposition. |

| Stearic Acid | CH₃(CH₂)₁₆COOH | Initial thermal decomposition. | |

| Secondary (Combustion) | Carbon Monoxide | CO | Incomplete combustion at high temperatures. |

| Carbon Dioxide | CO₂ | Complete combustion at high temperatures. | |

| Nitrogen Oxides | NOx | High-temperature decomposition in the presence of air. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis Coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides quantitative data on mass loss as a function of temperature while simultaneously identifying the evolved gaseous byproducts.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. Calibrate the FTIR spectrometer for wavelength accuracy.

-

Sample Preparation: Place 5-10 mg of finely ground this compound powder into a ceramic or aluminum TGA pan.

-

TGA Parameters:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 600 °C.

-

Atmosphere: Inert (Nitrogen) or Oxidative (Air), with a flow rate of 50 mL/min.

-

Purge Gas: Nitrogen at 20 mL/min.

-

-

FTIR Parameters:

-

Transfer Line Temperature: 250 °C to prevent condensation of evolved gases.

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Data Collection: Collect spectra continuously throughout the TGA run.

-

-

Data Analysis:

-

Analyze the TGA curve for onset temperature of decomposition, peak decomposition temperature (from the derivative thermogravimetric, DTG, curve), and percentage mass loss.

-

Analyze the FTIR spectra of the evolved gases at different temperatures to identify the decomposition products by comparing them with a spectral library (e.g., ammonia, stearic acid vapor).

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the material, such as melting and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

DSC Parameters:

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 300 °C.

-

Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Analyze the DSC thermogram to identify endothermic or exothermic peaks.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event. The decomposition of this compound is expected to show an endothermic peak.

-

Visualizations

Decomposition Pathway

Caption: Primary thermal decomposition pathway of this compound.

Experimental Workflow for TGA-FTIR Analysis

Caption: Workflow for TGA-FTIR analysis of this compound.

Conclusion

The thermal decomposition of this compound is a critical characteristic influencing its application and safety. The primary decomposition pathway yields ammonia and stearic acid through an endothermic process. While specific quantitative data for this compound remains scarce, analysis of analogous compounds provides a framework for predicting its thermal behavior. The experimental protocols detailed herein offer a robust approach for researchers to further investigate and precisely characterize the thermal decomposition of this compound and its byproducts, contributing to a deeper understanding of its properties and enabling more controlled and safer applications in research and industry.

Ammoniated Assurance: A Technical Guide to the Safe Handling of Ammonium Stearate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling precautions for ammonium stearate. The information is curated to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, detailed protocols, and clear visual aids to ensure safe and compliant handling of this chemical compound.

Section 1: Chemical and Physical Properties

This compound is the ammonium salt of stearic acid, a fatty acid. It presents as a white to yellow paste or liquid with a faint odor of ammonia.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

Table 1: Quantitative Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 301.5 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1002-89-7 | --INVALID-LINK--[3] |

| Appearance | White to yellow paste or liquid | --INVALID-LINK--[1][2] |

| Odor | Slight ammonia odor | |

| Melting Point | 21-24 °C (69.8-75.2 °F) | --INVALID-LINK--[4] |

| Boiling Point | ~359-360 °C (678.2-680 °F) (estimated) | --INVALID-LINK--[3] |

| Density | 1.01 g/cm³ at 20 °C (68 °F) | --INVALID-LINK--[1] |

| Vapor Pressure | 0.000009 mmHg at 25 °C (77 °F) (estimated) | --INVALID-LINK--[3] |

| Flash Point | > 140 °F (> 60 °C) | |

| Solubility | Slightly soluble in water. Soluble in ethanol and methanol. | --INVALID-LINK--[4][5] |

Section 2: Hazard Identification and Classification

This compound is classified as causing serious eye irritation.[2] It is crucial to understand its GHS classification to implement appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Serious eye damage/eye irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] |

Section 3: Experimental Protocols for Safe Handling

Adherence to strict handling protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

-

Skin Protection: A lab coat or chemical-resistant apron should be worn to protect the skin.

-

Respiratory Protection: In case of aerosol or dust generation, a NIOSH-approved respirator is necessary.

General Handling and Storage

-

Handling:

-

Ensure adequate ventilation in the work area.

-

Avoid contact with eyes, skin, and clothing.

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Section 4: Emergency Procedures

In the event of an emergency, follow these established protocols.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, irritating and toxic gases such as ammonia and oxides of nitrogen may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A systematic approach is necessary to manage spills effectively. The following workflow outlines the key steps.

Section 5: Toxicity and Exposure Limits

Section 6: Stability and Reactivity

-

Chemical Stability: this compound is stable under normal conditions of use and storage.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of ammonia and nitrogen oxides.[1]

This guide is intended to provide a thorough understanding of the safety considerations for this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

- 1. This compound | C18H39NO2 | CID 9861187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. This compound, 1002-89-7 [thegoodscentscompany.com]

- 4. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

For Immediate Release

Ammonium stearate, the ammonium salt of stearic acid, is a versatile and widely utilized chemical compound with a diverse range of applications across various industrial and research sectors. This technical guide provides an in-depth overview of the core uses of this compound, focusing on its role in cosmetics and personal care, waterproofing, and polymer manufacturing. This document also delves into its emerging applications in research, particularly in the field of drug delivery.

Core Industrial Applications

This compound's utility stems from its amphiphilic nature, possessing both a hydrophilic ammonium head and a hydrophobic stearate tail. This structure allows it to function effectively as an emulsifier, stabilizer, dispersing agent, and waterproofing agent.

Cosmetics and Personal Care Products

In the cosmetics and personal care industry, this compound is a key ingredient in a wide array of products, including creams, lotions, makeup, and hair care products.[1][2] Its primary functions are:

-

Emulsifier: It facilitates the mixing of oil and water to form stable emulsions, which is the basis for many cosmetic formulations like vanishing creams.[3][4][5]

-

Thickening Agent: It increases the viscosity of the lipid (oil) portion of cosmetics, contributing to the desired texture and consistency.[1][2]

-

Opacifying Agent: It reduces the clear or transparent appearance of finished products.[2]

A typical application is in the formulation of vanishing creams, where it helps to create a non-greasy film that "vanishes" upon application.[3]

Waterproofing Applications

This compound is extensively used as a waterproofing agent for various materials due to its hydrophobic properties.[1][6][7]

-

Cement and Concrete: When added to cement and concrete mixes, this compound reacts with the calcium compounds in the cement to form insoluble calcium stearate. This creates a water-repellent barrier within the pores of the concrete, significantly reducing water absorption.

-

Textiles and Paper: It is used to impart water resistance to textiles and paper products.[6]

Polymer and Rubber Industries

In the manufacturing of polymers and adhesives, this compound serves several critical functions:

-

Emulsifier in Polymerization: It is used as a surfactant in emulsion polymerization processes, for example, in the synthesis of acrylic polymers.

-

Foam Stabilizer: In the production of latex foams, it acts as a stabilizer for the foam structure.[6]

-

Lubricant and Release Agent: Like other metallic stearates, it can act as a lubricant and release agent in the processing of plastics and rubber, reducing friction and preventing adhesion to molds.[8]

Quantitative Data on this compound Applications

The concentration and performance of this compound vary significantly depending on the application. The following tables summarize key quantitative data found in patents and research literature.

| Application | Component | Weight Percentage (%) | Source |

| This compound Emulsion | Stearic Acid | 15 - 35 | [9] |

| 20% Ammonia Water | 6 - 14 | [9] | |

| Sodium Lauryl Sulfate | 1 - 3 | [9] | |

| Water | Remainder | [9] | |

| Herbal Vanishing Cream | Stearic Acid | 17 | [9] |

| Potassium Hydroxide | 0.5 | [9] | |

| Sodium Carbonate | 0.5 | [9] | |

| Glycerine | 6 | [9] | |

| Perfume | 0.5 | [9] | |

| Water | 71 | [9] | |

| Vanishing Cream | Stearic Acid | 3.1 g | [10] |

| Mineral Oil | 1 ml | [10] | |

| Cetostearyl Alcohol | 0.5 ml | [10] | |

| Potassium Hydroxide (KOH) | 0.3 g | [10] | |

| Distilled Water | 12.8 ml | [10] | |

| Methyl/Propyl Parabens | 0.02 g | [10] |

| Application | Admixture | Dosage (% by weight of cement) | Water Absorption Reduction (%) | Source |

| Concrete Waterproofing | Calcium Stearate | 2 | up to 71 (from 7.33% to 2.1%) | |

| Sodium Stearate | Not specified | Not specified | ||

| This compound | Not specified | Not specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its synthesis and use in key applications.

Synthesis of an this compound Emulsion

This protocol is adapted from a patented production method.[9]

Materials:

-

Stearic Acid

-

20% Ammonia Water

-

Sodium Lauryl Sulfate

-

Deionized Water

-

Reaction vessel with stirring mechanism

-

Emulsifying tank

Procedure:

-

Sequentially add 15-35% (by weight) of stearic acid, 1-3% sodium lauryl sulfate, and the remainder of water to the reaction vessel.

-

Regulate the temperature to 10-25°C.

-

Stir the mixture until uniform.

-

Slowly add 6-14% of 20% ammonia water while continuing to stir.

-

Increase the stirring speed to ensure the complete reaction of stearic acid.

-

Transfer the resulting this compound liquid to an emulsifying tank.

-

Emulsify the liquid until it is smooth and stable.

-

Allow the emulsion to stand for 1-2 hours before filtering.

Formulation of a Vanishing Cream

This is a general laboratory procedure for preparing an oil-in-water vanishing cream.[3][4][10]

Materials:

-

Oil Phase:

-

Stearic Acid

-

Cetyl Alcohol (or other fatty alcohols)

-

-

Aqueous Phase:

-

Ammonium Hydroxide (or other alkali like Potassium Hydroxide)

-

Glycerin

-

Deionized Water

-

-

Preservative

-

Fragrance

-

Two beakers

-

Water bath

-

Stirring apparatus

Procedure:

-

Prepare the Oil Phase: In a beaker, melt the stearic acid and cetyl alcohol in a water bath at approximately 70-75°C.

-

Prepare the Aqueous Phase: In a separate beaker, dissolve the ammonium hydroxide and glycerin in water and heat to 70-75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring. Maintain the temperature for 5-10 minutes to ensure complete emulsification.

-

Cooling: Remove the emulsion from the water bath and continue to stir as it cools.

-

Additives: When the cream has cooled to below 40°C, add the preservative and fragrance.

-

Homogenization: Homogenize the cream to ensure a uniform consistency.

-

Packaging: Pour the finished cream into a suitable container.

Waterproofing of Concrete (General Procedure)

The following is a general outline for incorporating this compound as a waterproofing admixture in concrete.

Materials:

-

Cement

-

Aggregate (sand, gravel)

-

Water

-

This compound (or an this compound emulsion)

Procedure:

-

The this compound can be introduced in several ways:

-

As a powder, pre-blended with the dry cement and aggregate.

-

As a liquid emulsion, added to the tempering water before mixing with the dry components.

-

-

Thoroughly mix all components to ensure a homogenous distribution of the this compound throughout the concrete mixture.

-

The concrete is then poured and cured according to standard practices. The in-situ reaction between this compound and the cement's calcium compounds will form the water-repellent matrix.

Research Applications and Experimental Workflows

While the industrial uses of this compound are well-established, its application in research is an evolving field. One promising area is in the development of novel drug delivery systems.

Emulsion Polymerization for Nanoparticle Synthesis

This compound can be used as a surfactant in emulsion polymerization to synthesize polymer nanoparticles for various applications, including drug delivery.

Caption: Workflow for emulsion polymerization using this compound.

This diagram illustrates the process of emulsion polymerization where this compound acts as a surfactant to stabilize monomer droplets in water, leading to the formation of a polymer latex containing nanoparticles. These nanoparticles can then be further functionalized for applications such as targeted drug delivery.

Mechanism of Emulsification

The fundamental role of this compound as an emulsifier is due to its amphiphilic structure. The following diagram illustrates this mechanism at a molecular level.

Caption: Molecular mechanism of oil-in-water emulsification.

In an oil-in-water emulsion, the hydrophobic stearate tails of the this compound molecules surround the oil droplets, while the hydrophilic ammonium heads face the surrounding water. This arrangement reduces the interfacial tension between the oil and water, allowing for the formation of a stable emulsion.

Conclusion

This compound is a highly functional and economically important chemical. Its utility in a broad range of industrial applications, from everyday consumer products to construction materials, is well-documented. Furthermore, its role as a versatile surfactant is paving the way for its use in advanced research areas, including the development of novel materials and drug delivery systems. As research continues, the full potential of this multifaceted compound is yet to be realized.

References

- 1. This compound [myskinrecipes.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Vanishing Cream— Formulation Magic Behind Flawless Skin [pharmfdainfo.com]

- 4. jetir.org [jetir.org]

- 5. Cosmetics and Skin: Vanishing Creams [cosmeticsandskin.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. What are the effects of Cadmium Stearate on the rheological properties of polymers? - Blog [cjspvc.com]

- 9. ijnrd.org [ijnrd.org]

- 10. researchgate.net [researchgate.net]

The Amphiphilic Nature of Ammonium Stearate: A Technical Guide

Ammonium stearate is an ammonium salt of stearic acid, a long-chain saturated fatty acid.[1] Its significance in various scientific and industrial applications, particularly in pharmaceuticals and material science, stems from its amphiphilic character.[2] This guide provides an in-depth look at the core principles of its dual nature, methods for its characterization, and its functional implications for researchers, scientists, and drug development professionals.

The Core of Amphiphilicity: Molecular Structure

This compound's amphiphilic behavior is a direct result of its molecular structure, which possesses two distinct regions with opposing affinities for polar and non-polar environments.[2]

-

The Hydrophilic Head: The molecule features an ammonium cation (NH₄⁺) as its polar, water-attracting "head". This ionic group is readily soluble in aqueous phases.[2]

-

The Hydrophobic Tail: The "tail" of the molecule is the long hydrocarbon chain of the stearate anion (CH₃(CH₂)₁₆COO⁻). This 18-carbon chain is non-polar and water-repelling, preferring to interact with oils, fats, and other non-polar substances.[2]

This dual characteristic makes this compound a classic surfactant, driving it to align at interfaces between immiscible phases like oil and water, thereby reducing interfacial tension.[2][3]

Caption: Molecular structure of this compound.

Physicochemical Properties and Quantitative Data

The functional properties of this compound as a surfactant are defined by several key parameters. While specific experimental values can vary with conditions, the following tables summarize its known physical properties and the critical data points used for its characterization.

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description | Reference(s) |

| Chemical Formula | C₁₈H₃₉NO₂ | [1][4] |

| Molar Mass | 301.51 - 301.52 g/mol | [1][5] |

| Appearance | Yellow-white powder or paste | [1][6] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | [1][7] |

| Melting Point | 21-24 °C (decomposes on further heating) | [6][7] |

Table 2: Key Surfactant Characterization Data

| Parameter | Definition | Typical Value Range (Conceptual) |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to aggregate into micelles. | Varies with temperature, pH, and ionic strength. |

| Surface Tension at CMC | The minimum surface tension achieved at and above the CMC. | Significantly lower than that of pure water (~72 mN/m). |

| Hydrophilic-Lipophilic Balance (HLB) | An empirical scale to measure the degree of hydrophilicity or lipophilicity of a surfactant. | Values for ionic surfactants are not calculated by standard methods but are generally high, favoring O/W emulsions.[8] |

Interfacial Behavior and Micellization

When introduced into an aqueous medium, this compound molecules first migrate to the surface, orienting themselves with their hydrophobic tails directed away from the water. This alignment disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension.[2]

As the concentration of this compound increases to a critical point—the Critical Micelle Concentration (CMC)—the bulk solution becomes saturated with monomers. To minimize the unfavorable interaction between their hydrophobic tails and water, the molecules spontaneously self-assemble into spherical structures called micelles.[9] In these aggregates, the hydrophobic tails form a core, effectively creating a non-polar microenvironment, while the hydrophilic ammonium heads form an outer shell, maintaining contact with the surrounding water.[9] This process is fundamental to its role as an emulsifier and solubilizing agent.

Caption: Logical flow of this compound's action.

Experimental Protocols for Characterization

Accurate characterization of this compound's surfactant properties is crucial for its effective application. The following are standard methodologies for determining its CMC and surface tension.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. Its determination relies on observing an abrupt change in a physicochemical property of the solution as a function of surfactant concentration.

Protocol: CMC Determination by Conductometry

This method is suitable for ionic surfactants like this compound. It measures the change in the electrical conductivity of the solution as the surfactant concentration is varied.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 0.1 M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range of concentrations both below and above the expected CMC.

-

Conductivity Measurement:

-

Calibrate the conductometer using standard KCl solutions.

-

Measure the specific conductance of each dilution at a constant temperature.[10]

-

Start with the most dilute solution and progressively move to higher concentrations to minimize contamination.

-

-

Data Analysis:

-

Plot the specific conductance (κ) versus the concentration of this compound.

-

The plot will show two distinct linear regions with different slopes. The slope changes because the mobility of ions in a micelle is different from that of free monomers.[11]

-

The point of intersection of these two lines corresponds to the CMC.[10]

-

Caption: Experimental workflow for CMC determination.

Measurement of Surface Tension

Tensiometry is used to measure the surface tension of surfactant solutions and can also be used to determine the CMC.

Protocol: Surface Tension Measurement by Pendant Drop Tensiometry

This is a modern, accurate optical method for measuring both static and dynamic surface tension.[12]

-

Instrument Setup: Use a drop shape analysis instrument equipped with a high-resolution camera and a light source.

-

Sample Preparation: Prepare a series of this compound solutions of known concentrations in deionized water.

-

Droplet Formation:

-

Fill a syringe with the test solution.

-

Carefully form a pendant drop at the tip of a needle within the instrument's analysis chamber.

-

-

Image Acquisition and Analysis:

-

The instrument's software captures a high-resolution image of the drop profile.

-

By analyzing the shape of the drop, which is governed by the balance between gravitational forces and surface tension, the software calculates the surface tension value based on the Young-Laplace equation.[13]

-

-

Data for CMC Determination:

-

Measure the surface tension for each concentration prepared in step 2.

-

Plot surface tension versus the logarithm of the concentration.

-

The surface tension will decrease as concentration increases, then plateau. The concentration at the inflection point where the plateau begins is the CMC.[14]

-

Applications in Drug Development and Research

The amphiphilic nature of this compound makes it a valuable excipient in pharmaceutical and cosmetic formulations.[3][15]

-

Emulsifying Agent: It is widely used to form and stabilize oil-in-water (O/W) emulsions, which are the basis for many creams, lotions, and other topical drug delivery systems.[3][16] By reducing the interfacial tension between the oil and water phases, it prevents their separation.[2]

-

Stabilizer and Thickening Agent: In formulations, it can increase the viscosity of the lipid phase, contributing to the overall stability and desired texture of the product.[15][17]

-

Wetting and Dispersing Agent: Its ability to lower surface tension allows it to act as a wetting agent, improving the contact between a liquid and a solid surface, and as a dispersing agent for particulate matter in liquid suspensions.[2][18]

-

Nanocarrier Formation: The self-assembly of amphiphilic molecules like this compound into micelles is a foundational concept in the development of nanocarriers for drug delivery. These micelles can encapsulate poorly water-soluble drugs in their hydrophobic core, enhancing their solubility and bioavailability.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 1002-89-7 | Benchchem [benchchem.com]

- 3. This compound – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 4. cymitquimica.com [cymitquimica.com]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. 1002-89-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. web.ist.utl.pt [web.ist.utl.pt]

- 9. Soap - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. tegewa.de [tegewa.de]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

- 15. This compound 33% Supplier | 1002-89-7 | Your Reliable Distributor UPIglobal [upichem.com]

- 16. This compound [myskinrecipes.com]

- 17. cosmeticsinfo.org [cosmeticsinfo.org]

- 18. nbinno.com [nbinno.com]

ammonium stearate as a surfactant and its mechanism of action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium stearate, the ammonium salt of stearic acid, is a versatile anionic surfactant with a wide range of applications in various industries, including pharmaceuticals and drug delivery. Its amphiphilic nature, arising from a hydrophilic ammonium head and a long, hydrophobic stearate tail, allows it to effectively reduce surface and interfacial tension. This technical guide provides an in-depth overview of this compound's properties as a surfactant, its mechanism of action, and its relevance in scientific research and drug development. The document includes a summary of its physicochemical properties, a detailed experimental protocol for determining its critical micelle concentration (CMC), and a discussion of its Hydrophilic-Lipophilic Balance (HLB).

Introduction

Surfactants, or surface-active agents, are fundamental components in a vast array of scientific and industrial applications. Their unique molecular structure, possessing both polar (hydrophilic) and non-polar (hydrophobic) moieties, enables them to adsorb at interfaces and alter the physical properties of liquids. This compound (CH₃(CH₂)₁₆COONH₄) is an anionic surfactant that belongs to the class of ammonium carboxylates.[1][2] Its utility stems from its ability to act as an emulsifier, dispersing agent, and foam stabilizer.[1] In the context of drug development, understanding the surfactant properties of molecules like this compound is crucial for formulating stable emulsions, suspensions, and other drug delivery systems.

Physicochemical Properties of this compound

This compound is typically a white to yellow powder or paste with a faint odor of ammonia.[3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₉NO₂ | [2][3] |

| Molecular Weight | 301.51 g/mol | [3] |

| Appearance | White to yellow powder/paste | [3][4] |

| Solubility | Slightly soluble in water; soluble in hot toluene; slightly soluble in ethanol and hot butyl acetate. | [3] |

| Melting Point | 21-24 °C | [3] |

Mechanism of Action as a Surfactant